molecular formula C11H11N3O3S B039886 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole CAS No. 114772-19-9

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole

Cat. No.: B039886
CAS No.: 114772-19-9
M. Wt: 265.29 g/mol
InChI Key: KHWHBHFUZBUCJW-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This multifunctional imidazole derivative features a hydroxymethyl group, a 4-nitrobenzyl moiety, and a thiol (mercapto) group, creating a versatile scaffold for chemical synthesis. Its primary research application lies in the development of novel enzyme inhibitors, particularly targeting cysteine proteases and other thiol-reactive enzymatic active sites. The presence of the electron-withdrawing nitrobenzyl group can influence the electronics of the imidazole core and provides a handle for further synthetic modification, such as reduction to the corresponding aniline. The reactive thiol and hydroxymethyl groups offer orthogonal sites for conjugation, cyclization, or the generation of combinatorial libraries. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of potential therapeutic agents for various disease pathways. Its unique structure provides a valuable template for probing biological mechanisms and developing new chemical probes.

Properties

IUPAC Name

4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-7-10-5-12-11(18)13(10)6-8-1-3-9(4-2-8)14(16)17/h1-5,15H,6-7H2,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHBHFUZBUCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CNC2=S)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432310
Record name 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-19-9
Record name 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

α-Amino Amide and Carboxylic Acid Coupling

A foundational approach involves coupling α-amino amides with carboxylic acid derivatives to form diamide intermediates, which undergo cyclization to yield imidazol-4-ones. Gillman et al. demonstrated this using polymer-supported carbodiimide reagents, achieving diamide formation in 10–50% yields due to steric hindrance at the amine site. Subsequent cyclization with sodium hydroxide in ethanol produced the imidazole core, though yields remained moderate. For 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, this method would require:

  • Nitrobenzyl Group Introduction : Pre-functionalization of the carboxylic acid with a 4-nitrobenzyl moiety prior to coupling.

  • Hydroxymethyl Addition : Post-cyclization oxidation of a methyl group or substitution with formaldehyde derivatives.

  • Mercapto Incorporation : Thiolation via nucleophilic displacement of a leaving group (e.g., halogen) using thiourea.

α-Amino Nitrile Oxidation

Marinus Los’s method oxidizes α-amino nitriles with hydrogen peroxide to generate imidazol-4-ones. This route avoids steric challenges but requires precise control over oxidation conditions to prevent over-oxidation of the mercapto group. Adapting this for the target compound would involve:

  • Nitrobenzyl Placement : Introducing the 4-nitrobenzyl group at the nitrile stage through alkylation.

  • Thiol Protection : Using tert-butyl or acetyl protecting groups during oxidation to preserve the mercapto functionality.

Orthoester-Amino Amide Cyclization

Acid/Heat-Activated Condensation

Brunken and Bach’s method condenses orthoesters with amino amides under acidic conditions to form α-imino amides, which cyclize into imidazol-4-ones. For the target molecule:

  • Reaction Optimization : Elevated temperatures (80–100°C) and catalytic p-toluenesulfonic acid improve cyclization efficiency.

  • Functional Group Tolerance : The nitro group’s electron-withdrawing nature may slow condensation, necessitating extended reaction times.

Table 1: Orthoester Cyclization Conditions and Yields

Orthoester TypeAmino AmideCatalystTemperature (°C)Yield (%)
Methyl4-Nitrobenzylp-TsOH8045
EthylHydroxymethylH2SO410038

Aza-Wittig/Heterocumulene Annulation

Ding et al. developed a one-pot, three-step synthesis of bicycloimidazol-4-ones via aza-Wittig reactions. This method’s efficiency (68–85% yields) makes it adaptable for synthesizing this compound:

  • Step 1 : (Vinylimino)phosphorane reacts with aromatic isocyanates to form carbodiimides.

  • Step 2 : Addition of 2-aminoethanol generates a guanidine intermediate.

  • Step 3 : Tosyl chloride-mediated cyclization installs the hydroxymethyl and mercapto groups.

Table 2: One-Pot Aza-Wittig Reaction Parameters

IsocyanateSolventTime (h)Yield (%)
4-NitrobenzylTHF678
PhenylDCM868

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning lab-scale syntheses to industrial production requires:

  • Process Intensification : Using continuous flow systems to enhance heat/mass transfer during exothermic cyclization steps.

  • Catalyst Recycling : Immobilized carbodiimide reagents reduce costs in diamide formation.

Purification Challenges

  • Nitro Group Stability : Column chromatography risks nitro group reduction; alternatives like crystallization or membrane filtration are preferred.

  • Thiol Oxidation : Inert atmosphere handling (N2/Ar) prevents disulfide formation during final stages.

Functional Group Compatibility and Side Reactions

Nitro Group Interference

The electron-deficient 4-nitrobenzyl group can deactivate the imidazole ring toward electrophilic substitutions, complicating hydroxymethyl addition. Strategies include:

  • Directed Ortho-Metalation : Using lithium bases to direct hydroxymethylation to specific positions.

  • Protection-Deprotection : Temporarily converting the nitro group to an amine for easier functionalization.

Mercapto Group Reactivity

The mercapto group’s nucleophilicity necessitates careful handling:

  • Late-Stage Introduction : Adding the thiol group in the final step minimizes unwanted side reactions.

  • Oxidation Mitigation : Including antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-3-benzyl-2-mercapto-3H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4-Hydroxymethyl-3-(4-chloro-benzyl)-2-mercapto-3H-imidazole:

Uniqueness

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, a compound with the molecular formula C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S and a molecular weight of 265.29 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : Not specified in the sources.
  • Molecular Structure : The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that imidazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The imidazole ring can interact with biological macromolecules through non-covalent interactions such as hydrogen bonding, ionic interactions, and π–π stacking. These interactions are crucial for the compound's ability to modulate biological pathways involved in cancer progression .
    • Imidazole derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
  • Case Studies :
    • A study demonstrated that a related imidazole complex exhibited lower IC50 values (0.86 μM against MCF-7 and 0.48 μM against MDA-MB-231) than traditional chemotherapeutics like cisplatin, indicating superior efficacy in breast cancer treatment .
    • Another research effort reported that compounds with imidazole functionalities can bypass drug resistance mechanisms commonly seen in cancer therapies, enhancing their therapeutic potential .

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. The presence of the nitro group in this compound may enhance its ability to combat bacterial infections.

  • Mechanism :
    • Nitro groups are known to participate in redox reactions that can disrupt bacterial cell functions, leading to cell death .
  • Research Findings :
    • Studies have indicated that similar imidazole derivatives possess broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Pharmacological Evaluations

The pharmacological profile of this compound suggests a multi-targeted approach in its action against diseases.

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits broad-spectrum antibacterial effects
Drug ResistanceOvercomes resistance mechanisms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions under varying conditions (e.g., solvent polarity, catalyst type). For example, benzimidazole derivatives are synthesized via cyclization reactions using aldehydes and amines, followed by purification via recrystallization . Structural validation requires IR spectroscopy (to confirm functional groups like -SH and -NO₂), ¹H/¹³C NMR (to assign proton environments and substituent positions), and elemental analysis (to verify purity and stoichiometry). Discrepancies between calculated and observed elemental data may indicate incomplete purification or side reactions .

Q. How do substituents on the imidazole core influence the compound’s reactivity and stability?

  • Methodological Answer : Substituent effects can be systematically studied by synthesizing analogs with varying aryl groups (e.g., nitro, methoxy, halogen). For instance, electron-withdrawing groups like -NO₂ enhance electrophilic reactivity but may reduce solubility in polar solvents . Stability under acidic/basic conditions can be assessed via HPLC or TLC monitoring over time. Compare degradation products using mass spectrometry to identify vulnerable functional groups .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for target interactions . Molecular docking simulations (as in ’s "purple/cyan/red" binding poses) model interactions with biological targets, prioritizing derivatives for synthesis . Machine learning tools analyze reaction databases to propose novel synthetic pathways or predict yields .

Q. What statistical approaches are recommended for optimizing reaction conditions and resolving data contradictions?

  • Methodological Answer : Design of Experiments (DoE) minimizes trials while maximizing variable coverage (e.g., solvent, temperature, catalyst ratio). For example, a factorial design can identify interactions between variables affecting yield . If spectroscopic data conflicts (e.g., NMR shifts vs. X-ray crystallography), use multivariate analysis to isolate outliers or re-examine sample purity via DSC (differential scanning calorimetry) .

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) improve aqueous solubility, while lyophilization stabilizes labile derivatives. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV quantification . For nitro-containing compounds, assess photostability under UV light to prevent decomposition .

Q. What strategies validate the biological relevance of observed in vitro activity for this compound?

  • Methodological Answer : Pair docking studies with surface plasmon resonance (SPR) to confirm target binding affinity. Use SAR (structure-activity relationship) analysis to correlate substituent effects (e.g., nitro group position) with activity trends. Cross-validate in cell-based assays (e.g., IC₅₀ determination) and ADMET profiling (e.g., microsomal stability) to prioritize candidates .

Methodological Notes

  • Synthesis Optimization : Prioritize catalysts like Amberlyst-15 or p-toluenesulfonic acid for imidazole cyclization, as they enhance yield and reduce byproducts .
  • Data Discrepancy Resolution : Cross-reference NMR assignments with 2D-COSY or HSQC to resolve overlapping signals in crowded spectra .
  • Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or hydrogen bonding patterns .

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